molecular formula C22H25N5O B2842219 2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 612037-55-5

2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2842219
CAS No.: 612037-55-5
M. Wt: 375.476
InChI Key: PKUJFXATZUAPGM-UHFFFAOYSA-N
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Description

2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

3-methyl-1-(2-morpholin-4-ylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-3-6-17-16(2)18(15-23)22-25-19-7-4-5-8-20(19)27(22)21(17)24-9-10-26-11-13-28-14-12-26/h3-5,7-8,24H,1,6,9-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUJFXATZUAPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCN4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile typically involves the condensation of substituted benzimidazoles with various reagents. One common method involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction mixture is then purified using hexane and water to obtain the desired product with high yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent composition, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular structure features a fused ring system consisting of a benzimidazole moiety attached to a pyridine ring. The presence of an allyl group and a morpholinoethyl amino group adds complexity to its three-dimensional conformation. This structural complexity contributes to its potential reactivity and biological activity, making it a candidate for various applications.

Medicinal Chemistry

The presence of a morpholinoethyl group suggests potential biological activity, possibly related to interactions with biological targets such as enzymes or receptors. Research indicates that similar compounds exhibit fluorescence properties and solvatochromism, which can be exploited in biological imaging or as probes in biochemical assays. The compound's unique structure may also position it as a candidate for drug development in areas such as cancer therapy and neuropharmacology.

Neuropharmacology

Compounds related to this class have been studied for their anxiolytic effects. For instance, imidazo[1,2-a]pyridines have been identified as ligands at central benzodiazepine receptors, suggesting that 2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile may also exhibit similar properties. Binding studies have shown that certain derivatives act as full receptor agonists, indicating their potential therapeutic use in anxiety disorders .

Material Science Applications

The structural features of this compound also lend themselves to applications in material science. The compound's ability to participate in various chemical reactions due to its functional groups can lead to the development of new materials with enhanced properties. For example, derivatives with varied biological activities or improved photophysical properties could be synthesized for specific applications in sensors or imaging technologies.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activities of related compounds:

  • Binding Affinity Studies : Research has demonstrated that similar imidazo[1,2-b]pyridazines exhibit potent binding at benzodiazepine receptors in rat brain membranes. These findings suggest a pathway for further exploration into the anxiolytic properties of related compounds like this compound .
  • Fluorescence Properties : Investigations into the fluorescence characteristics of imidazopyridine derivatives indicate their potential utility in biological imaging applications. Such properties could be harnessed for developing novel diagnostic tools in medical research.

Mechanism of Action

The mechanism of action of 2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzimidazole core with morpholine and prop-2-enyl groups enhances its potential as a versatile compound for various scientific applications.

Biological Activity

The compound 2-Allyl-3-methyl-1-((2-morpholinoethyl)amino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile , a derivative of imidazo[1,2-a]pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that illustrate its pharmacological profiles.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C22H25N5O\text{C}_{22}\text{H}_{25}\text{N}_5\text{O}

It features an imidazo[1,2-a]pyridine scaffold, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the imidazo[1,2-a]pyridine core followed by substitution reactions to introduce the allyl and morpholinoethyl groups.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives , including our compound of interest, have demonstrated a wide range of biological activities:

  • Anticancer Activity : Several studies have reported that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer effects. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines .
  • Antimicrobial Properties : The imidazo[1,2-a]pyridine framework has been associated with antimicrobial activity against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. Key findings include:

  • Substituent Positioning : The position and nature of substituents on the aromatic rings affect the binding affinity to target proteins. For example, introducing polar groups enhances solubility and bioavailability .
  • Morpholinoethyl Group : The presence of the morpholinoethyl group is believed to enhance interaction with biological targets due to its ability to form hydrogen bonds and increase lipophilicity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of imidazo[1,2-a]pyridine derivatives against human cancer cell lines. The compound exhibited an IC50 value of 45 nM against EBC-1 lung cancer cells, demonstrating significant potency compared to standard chemotherapeutics .

CompoundIC50 (nM)Cell Line
2-Allyl-3-methyl...45EBC-1
Standard Drug100EBC-1

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against various microbial strains. The compound showed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

MicrobeMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamine intermediates. For example, demonstrates a one-pot MCR using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes under reflux in ethanol. Precipitation in pure form avoids tedious purification .
  • Key Parameters :

  • Solvent : Ethanol or 1,4-dioxane (reflux conditions).
  • Catalyst : Triethylamine (Et3N) for Michael addition activation .
  • Work-up : Precipitation or vacuum evaporation followed by ethanol grinding .
    • Yield Optimization : Adjust stoichiometry of morpholinoethylamine and allyl groups to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Core Methods :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for allyl (δ 4.79 ppm, -CH2), morpholinoethylamino (δ 3.4–2.5 ppm), and carbonitrile (C≡N, δ 115–120 ppm in <sup>13</sup>C) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm<sup>-1</sup>) and secondary amine (N-H ~3300 cm<sup>-1</sup>) .
  • LC-MS/TOF-MS : Validate molecular weight (e.g., [M+H]<sup>+</sup> 453.0 in ) .
    • Data Cross-Validation : Compare experimental spectra with DFT-predicted values (e.g., bond angles, shifts) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its enzyme inhibition mechanisms (e.g., α-glucosidase, antiparasitic targets)?

  • Methodology :

  • In Vitro Assays : Use α-glucosidase inhibition protocols ( ):
Compound VariantIC50 (μM)Key Substituents
3a (unsubstituted)297.0 ± 1.2H, H
3y (7,8-Cl)16.4 ± 0.36Cl, Cl
  • Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
    • Target Validation : Test against Plasmodium falciparum (antimalarial models, ) or other parasitic enzymes.

Q. How to resolve contradictions in spectral data between synthetic batches?

  • Root Cause Analysis :

  • Tautomerism : Check for imine-enamine equilibria (e.g., ’s tautomerization intermediates).
  • Solvent Artifacts : DMSO-d6 may cause shifts; compare with CDCl3 data .
    • Resolution Strategies :
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Re-crystallize in alternative solvents (e.g., acetonitrile vs. ethanol) .

Q. What computational approaches predict its reactivity and binding modes with biological targets?

  • DFT Studies : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites (e.g., ’s analysis of imidazo-pyridine derivatives) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase (PDB: 2ZEJ) or Plasmodium enzymes .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to identify key binding residues .

Q. How to structure-activity relationship (SAR) studies guide optimization for specific targets?

  • Substituent Variation :

  • Morpholinoethyl Group : Replace with pyrrolidinyl or piperazinyl to modulate solubility/log P .
  • Allyl vs. Benzyl : Test steric effects on enzyme active-site access ( vs. 5).
    • Bioisosteric Replacement : Substitute carbonitrile (-CN) with carboxyl (-COOH) or amide (-CONH2) to enhance hydrogen bonding .
    • SAR Table :
Modification SiteBiological Activity (IC50)Key Finding
7,8-Cl substitution16.4 μM (α-glucosidase)45-fold ↑ vs. standard
Morpholinoethyl → Pyrrolidinyl58% yield (antimalarial)Reduced cytotoxicity

Methodological Notes

  • Contradiction Management : Cross-reference NMR data from independent syntheses (e.g., vs. 11) to establish baseline spectra.

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